2-(5-bromo-2-chlorophenoxy)-N-propylacetamide
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Overview
Description
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is an organic compound that features a bromine and chlorine substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 5-bromo-2-chlorophenol.
Formation of Phenoxy Group: The 5-bromo-2-chlorophenol is then reacted with propylamine to form the phenoxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-chlorophenoxy)-N,N-dimethylethanamine
- 2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 5-bromo-2-chlorophenol
Uniqueness
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the propylacetamide group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h3-4,6H,2,5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHJZLJGBHRBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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